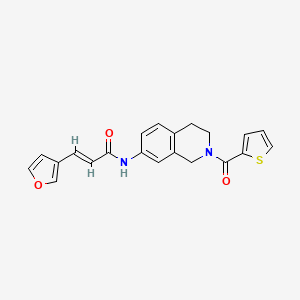
(E)-3-(furan-3-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-3-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, cytotoxic, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
This compound features a furan ring and a thiophene moiety attached to a tetrahydroisoquinoline backbone. The structural complexity suggests a potential for diverse biological interactions.
Anti-inflammatory Activity
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing thiophene and furan rings have been shown to inhibit pro-inflammatory cytokines in various cell lines. A study demonstrated that certain furan- and thiophene-containing compounds effectively inhibited the p38α/MAPK14 kinase pathway, which is crucial in inflammatory responses. The most potent inhibitors in the series had an IC50 value of 22 nM .
Cytotoxicity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro assays showed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against lung carcinoma (A549) and other cancer cell lines. For example, chalcone derivatives with thiophene groups demonstrated significant cytotoxic effects with IC50 values ranging from 13.86 µg/ml to 42.7 µg/ml .
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways related to cell growth and inflammation. For instance, activation of hypoxia-inducible factor (HIF) pathways has been linked to the protective effects against hypoxic conditions . The ability of these compounds to inhibit specific kinases suggests a targeted approach to modulating cellular responses.
Case Studies
- Case Study on Anti-inflammatory Effects : A compound structurally related to this compound was tested in LPS-induced THP-1 cells. It demonstrated a significant reduction in TNF-α production with an IC50 of 58 nM, indicating strong anti-inflammatory potential comparable to standard treatments like diclofenac .
- Cytotoxicity Assessment : In a study evaluating various chalcone derivatives, one derivative exhibited an IC50 of 20 µg/ml against A549 cells. This suggests that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types .
Data Tables
| Compound | Cell Line | IC50 (µg/ml) | Activity |
|---|---|---|---|
| Compound A | A549 | 20 | Cytotoxic |
| Compound B | THP-1 | 58 | Anti-inflammatory |
| Compound C | Wi38 | 379 | Low Toxicity |
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(6-3-15-8-10-26-14-15)22-18-5-4-16-7-9-23(13-17(16)12-18)21(25)19-2-1-11-27-19/h1-6,8,10-12,14H,7,9,13H2,(H,22,24)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLIGNRJSVVVJH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














